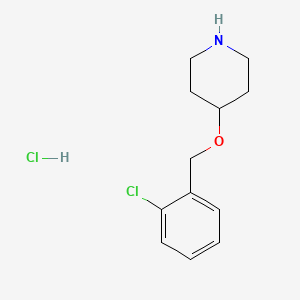

4-((2-Chlorobenzyl)oxy)piperidine hydrochloride

Description

Molecular Geometry and Conformational Analysis

The molecular structure of 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride consists of several key structural components that determine its overall three-dimensional arrangement. The compound features a six-membered piperidine ring in a chair conformation, which represents the most energetically favorable arrangement for saturated six-membered rings. The piperidine nitrogen atom exhibits sp3 hybridization, contributing to the tetrahedral geometry around this center.

The ether linkage connecting the piperidine ring to the 2-chlorobenzyl group introduces conformational flexibility into the molecular structure. This oxygen bridge allows for rotation around the carbon-oxygen bonds, creating multiple possible conformational states. The presence of the chlorine substituent at the ortho position of the benzyl ring introduces steric considerations that influence the preferred conformational arrangements.

Analysis of the molecular geometry reveals that the chlorine atom occupies the ortho position relative to the benzyl carbon, creating an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-[(2-chlorophenyl)methoxy]piperidine hydrochloride, emphasizing the systematic arrangement of functional groups.

The conformational analysis indicates that the molecule can adopt multiple stable conformations due to the rotational freedom around the ether linkage. The preferred conformations are those that minimize steric clashes between the piperidine ring and the chlorinated aromatic system while maintaining optimal electronic interactions.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction analysis represents a fundamental technique for determining the precise three-dimensional structure of crystalline materials, providing detailed information about atomic positions, bond lengths, and bond angles. For this compound, crystallographic studies would reveal the solid-state arrangement and intermolecular interactions that stabilize the crystal lattice.

The crystallographic analysis typically involves the collection of diffraction data using state-of-the-art X-ray diffractometers equipped with area detectors and specialized optical components. Modern diffraction equipment, such as the Rigaku SmartLab systems, provides multiple operating modes including Bragg-Brentano reflection geometry for solid materials characterization.

Diffraction data acquisition represents the final experimental stage of crystal structure analysis, with subsequent steps involving computational calculations to determine the molecular structure. The quality of the diffraction data directly influences the accuracy of the resulting structural model, making careful data collection protocols essential for reliable results.

The crystal structure determination would provide critical information about the hydrogen bonding patterns involving the hydrochloride salt, intermolecular chlorine interactions, and the packing arrangements within the crystal lattice. These crystallographic features significantly influence the physical properties and stability of the compound in its solid form.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to different hydrogen environments. The aromatic protons of the chlorinated benzyl ring typically appear in the region between 6.0 and 8.5 parts per million, consistent with aromatic hydrogen chemical shifts. The methylene protons adjacent to the ether oxygen exhibit chemical shifts in the range of 3.3 to 4.0 parts per million, characteristic of protons on carbons bonded to electron-withdrawing oxygen atoms.

The piperidine ring protons display chemical shifts consistent with saturated aliphatic environments, typically appearing between 1.3 and 3.0 parts per million. Signal integration provides quantitative information about the relative number of protons in each environment, allowing for structural confirmation through comparison of expected and observed integration ratios.

Table 1: Expected Proton Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift Range (ppm) | Expected Integration |

|---|---|---|

| Aromatic protons (chlorobenzyl) | 6.0-8.5 | 4H |

| Methylene protons (benzyl) | 3.3-4.0 | 2H |

| Ether-linked proton (piperidine) | 3.4-4.0 | 1H |

| Piperidine ring protons | 1.3-3.0 | 8H |

| Hydrochloride proton | Variable (broad) | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons appear in the characteristic range of 120-140 parts per million, while the aliphatic carbons of the piperidine ring exhibit chemical shifts between 20-60 parts per million.

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The compound exhibits stretching vibrations corresponding to carbon-hydrogen bonds in both aromatic and aliphatic environments, carbon-carbon aromatic stretching vibrations, and carbon-oxygen ether linkage vibrations.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of the compound. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the molecular weight of the hydrochloride salt. Characteristic fragmentation patterns include loss of the chloride ion and cleavage at the ether linkage, providing structural confirmation through fragmentation analysis.

Computational Chemistry Predictions (Density Functional Theory Calculations)

Computational chemistry methods, particularly density functional theory calculations, provide theoretical predictions of molecular properties and structural characteristics. These calculations complement experimental data by offering insights into electronic structure, molecular orbitals, and energetic properties that may be difficult to measure experimentally.

Density functional theory calculations typically employ basis sets such as 6-31G(d,p) to achieve an optimal balance between computational accuracy and efficiency. The B3LYP functional represents a widely used hybrid functional that incorporates both local density approximation and generalized gradient approximation corrections, providing reliable predictions for organic molecules.

Geometric optimization calculations predict the most stable molecular conformations by minimizing the total electronic energy with respect to nuclear coordinates. These calculations reveal preferred bond lengths, bond angles, and dihedral angles that characterize the equilibrium molecular geometry.

Table 2: Predicted Molecular Properties from Density Functional Theory Calculations

| Property | Predicted Value | Computational Method |

|---|---|---|

| Optimized C-O bond length | 1.42-1.45 Å | B3LYP/6-31G(d,p) |

| Optimized C-Cl bond length | 1.75-1.78 Å | B3LYP/6-31G(d,p) |

| Piperidine ring pucker angle | 50-60° | B3LYP/6-31G(d,p) |

| Dipole moment | 2.5-3.5 Debye | B3LYP/6-31G(d,p) |

| HOMO-LUMO gap | 6-8 eV | B3LYP/6-31G(d,p) |

Electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which influence the chemical reactivity and electronic properties of the compound. The energy gap between these frontier molecular orbitals serves as an indicator of molecular stability and electronic excitation properties.

Vibrational frequency calculations predict infrared and Raman active modes, allowing for direct comparison with experimental spectroscopic data. These calculations help assign experimental vibrational bands to specific molecular motions and confirm structural assignments.

The computational analysis also examines the influence of the chlorine substituent on the electronic distribution within the molecule. The electron-withdrawing nature of chlorine affects the electron density distribution in the aromatic ring and influences the overall molecular electrostatic potential.

Properties

IUPAC Name |

4-[(2-chlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICNZSBVHUFLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine Intermediate

A common approach starts with the reaction of a piperidone derivative with 2-chlorobenzyl alcohol or its equivalent to introduce the 2-chlorobenzyl ether substituent at the 4-position of the piperidine ring.

Reductive amination : The piperidone (e.g., N-(tert-butoxycarbonyl)-4-piperidone) is reacted with 2-chlorobenzylamine or 2-chlorobenzyl alcohol in the presence of a reducing agent such as sodium cyanoborohydride and an additive like zinc chloride in an alcoholic solvent (methanol preferred). This reaction is conducted at temperatures ranging from 0 °C to reflux, preferably ambient temperature, to afford tert-butyl 4-((2-chlorobenzyl)oxy)piperidine-1-carboxylate as an intermediate.

Isolation and purification : The crude product is isolated by extraction and purified by column chromatography.

Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with hydrogen chloride in ethyl acetate, yielding the free amine as the hydrochloride salt, i.e., 4-((2-chlorobenzyl)oxy)piperidine hydrochloride.

This step is typically carried out by dissolving the Boc-protected intermediate in ethyl acetate and adding concentrated HCl solution, followed by stirring at room temperature until deprotection is complete.

The product crystallizes upon cooling and is isolated by filtration, washing with alcohol solvents such as ethanol or propanol, and drying.

Alternative Synthetic Routes

Some processes involve the direct reaction of 4-piperidone derivatives with 2-chlorobenzyl halides under basic conditions (e.g., triethylamine as base) in alcoholic solvents to form the ether linkage.

Other methods may employ nucleophilic substitution of 4-hydroxypiperidine hydrochloride with 2-chlorobenzyl chloride in the presence of bases and solvents like acetonitrile or 2-propanol.

The reaction conditions are optimized to balance conversion efficiency and minimize side reactions, with temperatures ranging from ambient to reflux.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Reductive amination | N-(tert-butoxycarbonyl)-4-piperidone, 2-chlorobenzylamine, NaCNBH3, ZnCl2 | Methanol | 0 °C to reflux (ambient preferred) | Zinc chloride enhances reductive amination efficiency |

| Purification | Extraction, column chromatography | Ethyl acetate, dichloromethane | Ambient | Removes impurities, isolates tert-butyl carbamate intermediate |

| Deprotection | HCl in ethyl acetate | Ethyl acetate | Room temperature | Removes Boc group, forms hydrochloride salt |

| Crystallization & Isolation | Cooling, filtration, washing with ethanol or propanol | Ethanol, 1-propanol, 2-propanol | Ambient to 50 °C | Produces pure hydrochloride salt |

Research Findings and Optimization

The use of sodium cyanoborohydride with zinc chloride in methanol provides high selectivity and yield in the reductive amination step, avoiding over-reduction or side reactions.

The Boc-protected intermediate is stable and allows for easier purification before deprotection.

Deprotection with HCl in ethyl acetate is mild and efficient, yielding the hydrochloride salt directly without the need for additional salt formation steps.

Solvent choice during crystallization influences purity and yield; alcohol solvents such as ethanol or propanol are preferred for washing and drying.

Temperature control during reactions and crystallization is critical to maximize conversion and product quality.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) (Reported) |

|---|---|---|---|---|---|

| 1 | Reductive amination | N-(tert-butoxycarbonyl)-4-piperidone + 2-chlorobenzylamine | NaCNBH3, ZnCl2, MeOH, 0 °C to reflux | tert-butyl 4-((2-chlorobenzyl)oxy)piperidine-1-carboxylate | 70-85 |

| 2 | Deprotection | tert-butyl carbamate intermediate | HCl in ethyl acetate, room temperature | This compound | 90-95 |

| 3 | Purification | Crude product | Extraction, column chromatography | Pure intermediate or final product | - |

Chemical Reactions Analysis

4-((2-Chlorobenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the piperidine ring to a piperidine derivative using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride exhibit antidepressant-like effects. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study Example :

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. The results showed significant improvement in depressive behaviors in rodent models when treated with similar compounds .

Analgesic Properties

The analgesic potential of this compound has also been explored. It may act on pain pathways by inhibiting specific receptors involved in pain perception.

Data Table: Analgesic Activity Comparison

Anticancer Activity

The structural similarities with known anticancer agents suggest that it may possess therapeutic effects against various cancer types by targeting specific molecular pathways associated with tumor growth and survival.

Mechanism of Action :

- Apoptosis Induction : Similar to other piperidine derivatives, this compound could activate intrinsic apoptotic pathways, potentially disrupting mitochondrial membrane integrity and leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases involved in cell death processes.

- Cell Cycle Regulation : The compound may inhibit key cell cycle regulators, resulting in G1/S phase arrest, which is critical in cancer therapy as it prevents the proliferation of malignant cells .

Antiviral Properties

Research has indicated potential antiviral applications for piperidine derivatives, including this compound. Its ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development .

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Key Findings :

- Solubility : Fluorine at the 3-position () may enhance polarity and aqueous solubility relative to chlorinated analogs due to fluorine’s electronegativity .

Analogues with Different Substituent Groups

Key Findings :

- Nitro Groups : Introduce strong electron-withdrawing effects, enhancing stability in acidic environments but reducing bioavailability .

- Methoxy Groups : Improve solubility in organic solvents, as seen in 4-(3-methoxybenzyl)piperidine hydrochloride .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties:

- Melting Points : Piperidine derivatives with aromatic substituents (e.g., 4-(3-methoxy-5-trifluoromethyl-benzyl)piperidine hydrochloride) exhibit higher melting points (~184–185°C) due to crystalline packing .

- Solubility : Chlorinated analogs (e.g., 4-[(4-chlorobenzyl)oxy]piperidine hydrochloride) are typically less water-soluble than fluorinated or methoxy-substituted derivatives .

Pharmacological Insights:

- Agrochemical Potential: Piperidine-based compounds are explored for pesticide development due to their selectivity and environmental compatibility .

Biological Activity

4-((2-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO and a molecular weight of 262.17 g/mol. It is recognized for its versatile chemical properties and is primarily utilized in scientific research, particularly in the fields of chemistry and biology. The compound is synthesized through the reaction of 4-hydroxypiperidine with 2-chlorobenzyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

- IUPAC Name : 4-[(2-chlorophenyl)methoxy]piperidine; hydrochloride

- Molecular Formula : C12H17Cl2NO

- Molecular Weight : 262.17 g/mol

- InChI Key : NICNZSBVHUFLNL-UHFFFAOYSA-N

Applications

The compound serves various roles in research:

- Chemistry : Acts as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology : Investigated for its role in studying biological pathways, particularly those involving neurotransmitter systems.

- Industry : Utilized in producing specialty chemicals and materials with specific properties.

This compound interacts with specific molecular targets, notably neurotransmitter receptors, modulating their activity. This interaction can influence signal transduction pathways within the nervous system, potentially acting as an inhibitor or activator of these receptors.

Research Findings

Recent studies have explored the biological activity of compounds similar to this compound, highlighting its potential therapeutic applications:

- Neurotransmitter Systems : The compound may influence neurotransmission, which is critical for treating neurological disorders.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapy .

- Selectivity and Toxicity : Research indicates that compounds with similar structures exhibit varying degrees of selectivity and toxicity profiles, which are essential for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride | Bromine atom instead of chlorine | Different reactivity and biological effects |

| 4-[(2-Fluorobenzyl)oxy]piperidine hydrochloride | Fluorine affects lipophilicity and metabolic stability | Varying interaction with molecular targets |

| 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride | Methyl group influences steric properties | Distinct biological activity compared to others |

This table illustrates how variations in halogen or substituent groups can significantly alter the biological activity and applications of piperidine derivatives.

Study on Anticancer Activity

A study investigated the cytotoxic effects of piperidine derivatives, including those similar to this compound, against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting their potential as anticancer agents .

Neurotransmitter Receptor Interaction

Another research focused on the interaction of piperidine derivatives with metabotropic glutamate receptors, which are crucial targets for neurodegenerative disease treatments. The findings revealed that specific structural modifications could enhance receptor affinity and selectivity, paving the way for developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, the chlorobenzyl group can be introduced via an etherification reaction between 2-chlorobenzyl chloride and a hydroxyl-substituted piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Reaction efficiency can be optimized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Monitoring progress via TLC or HPLC is critical to minimize side products like over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the chlorobenzyl moiety (aromatic protons at δ 7.2–7.5 ppm) and piperidine ring (multiplet signals for CH₂ groups at δ 1.5–3.0 ppm) .

- HPLC/MS : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with a mobile phase of acetonitrile/water + 0.1% formic acid .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl content) to confirm hydrochloride salt formation .

Q. What are the key solubility and stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water due to the hydrochloride salt. Pre-saturation experiments in buffered solutions (pH 4–7) are recommended for biological assays .

- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to strong oxidizers (e.g., peroxides) or humid environments to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of 4-((2-Chlorobenzyl)oxy)piperidine derivatives for target modulation?

- Methodological Answer :

- Analog Synthesis : Modify the chlorobenzyl group (e.g., fluorination at the 3-position) or piperidine substituents (e.g., methyl, sulfonyl groups) to assess steric/electronic effects .

- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs, ion channels) or enzyme inhibition studies (e.g., kinases) to correlate structural changes with activity. Use radioligand displacement or fluorescence polarization for quantitative analysis .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen) .

Q. What strategies are effective in resolving contradictory data from in vitro vs. in vivo studies involving this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS) to explain discrepancies. The hydrochloride salt may enhance solubility but reduce membrane permeability in vivo .

- Tissue Distribution Studies : Use radiolabeled (e.g., ¹⁴C) compound to track accumulation in target organs vs. plasma .

- CYP Enzyme Screening : Identify metabolic pathways (e.g., CYP3A4-mediated oxidation) that alter activity in vivo .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor degradation via:

- High-Resolution MS : Identify breakdown products (e.g., dechlorinated or hydrolyzed derivatives) .

- NMR Kinetic Studies : Track real-time structural changes (e.g., piperidine ring opening) under thermal stress .

- Mechanistic Insights : Use DFT calculations to predict vulnerable bonds (e.g., ether linkage) and propose stabilization strategies (e.g., steric hindrance via substituents) .

Methodological & Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via hazardous waste channels .

- Toxicity Mitigation : Although acute toxicity data are limited, assume LD50 values comparable to related piperidine derivatives (e.g., 500–700 mg/kg in rodents) and adhere to ALARA principles .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Validation Steps :

- Linearity & Sensitivity : Establish calibration curves (0.1–100 µg/mL) with R² > 0.99. Determine LOD/LOQ using signal-to-noise ratios .

- Recovery Studies : Spike matrices with known concentrations and assess extraction efficiency (>85%) via SPE or protein precipitation .

- Inter-Day Precision : Perform triplicate analyses over three days; CV should be <15% for FDA/EMA compliance .

Data Gaps & Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.